Arilsulfatos

Arylsulfates are a class of organic compounds characterized by the presence of an aromatic ring substituted with a sulfate group (-OSO3H). These compounds play crucial roles in various industries, particularly in detergents and cleaning agents due to their excellent solubility and cleansing properties. The structure of arylsulfates allows them to effectively interact with both polar water molecules and non-polar oils and grease, making them highly effective surfactants. They are typically derived from the sulfation of aromatic hydrocarbons or by direct sulfonation reactions involving phenols or substituted benzenes. Due to their biodegradability and low toxicity, arylsulfates have become a preferred choice in environmentally conscious formulations, ensuring both effectiveness and safety in applications ranging from household cleaning products to industrial degreasing agents.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

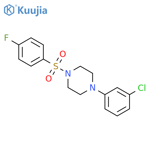

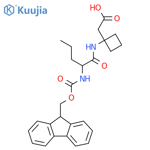

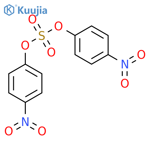

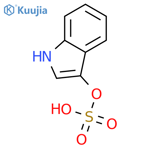

|

5-Hydroxytryptophol Sulfate | 10159-37-2 | C10H11NO5S |

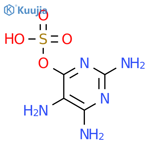

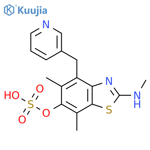

|

6-Hydroxy 2,4,5-Triaminopyrimidine Sulfate | 1603-02-7 | C4H7N5O4S |

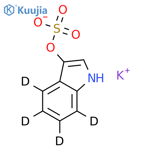

|

3-Indoxyl Sulfate-d4 Potassium Salt | 1346601-03-3 | C8H6NO4S-.K+ |

|

Sulfuric acid,mono(4-nitrophenyl) ester | 1080-04-2 | C6H5NO6S |

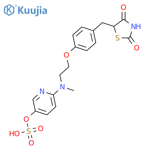

|

5-Hydroxy Rosiglitazone Sulfate | 288853-63-4 | C18H19N3O7S2 |

|

5-Hydroxy Thiabendazole Sulfate | 962-28-7 | C10H7N3O4S2 |

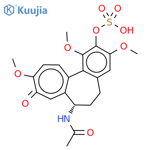

|

2-Demethyl Colchicine 2-O-Sulfate | 1391052-56-4 | C21H23NO9S |

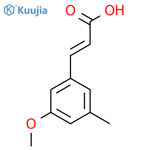

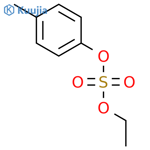

|

Sulfuric acid, ethyl 4-methylphenyl ester | 72425-47-9 | C9H12O4S |

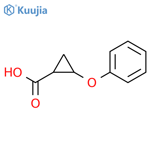

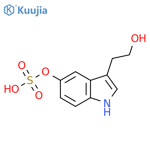

|

(1H-indol-3-yl)oxidanesulfonic acid | 487-94-5 | C8H7NO4S |

|

6-Benzothiazolol,5,7-dimethyl-2-(methylamino)-4-(3-pyridinylmethyl)-, 6-(hydrogen sulfate) | 157192-07-9 | C16H17N3O4S2 |

Literatura relevante

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Proveedores recomendados

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados